molecular formula C17H18ClNO3S B3520106 N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B3520106
M. Wt: 351.8 g/mol
InChI Key: MMVHEMVSGWKBCH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a methylphenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-methylthiophenol.

    Formation of Intermediate: The aniline derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2,5-dimethoxyphenyl)chloroacetamide.

    Thioether Formation: The intermediate is then reacted with 4-methylthiophenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Lacks the sulfanyl group.

    N-(4-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: Lacks the chloro and dimethoxy groups.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide: Similar structure but different sulfur oxidation state.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the combination of its chloro, dimethoxy, and sulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-11-4-6-12(7-5-11)23-10-17(20)19-14-9-15(21-2)13(18)8-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVHEMVSGWKBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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